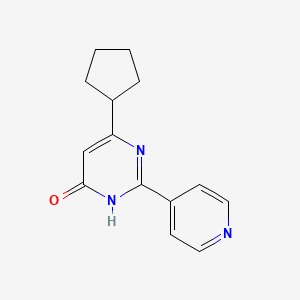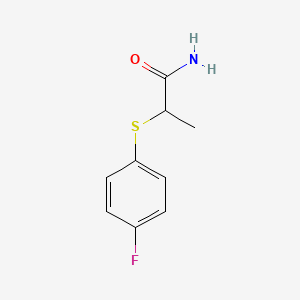
1-Methyl-1H-thieno(3,2-d)(1,3)oxazine-2,4-dione
Descripción general
Descripción
1-Methyl-1H-thieno(3,2-d)(1,3)oxazine-2,4-dione, also known as MTO, is a heterocyclic compound that has been widely used in scientific research. MTO is a potent inhibitor of the enzyme cyclic GMP-AMP synthase (cGAS), which plays a crucial role in the immune response to viral and bacterial infections.
Mecanismo De Acción
1-Methyl-1H-thieno(3,2-d)(1,3)oxazine-2,4-dione inhibits the enzyme cGAS, which is responsible for detecting cytosolic DNA and initiating the immune response. cGAS catalyzes the synthesis of cyclic GMP-AMP (cGAMP), which activates the stimulator of interferon genes (STING) pathway and leads to the production of type I interferons. This compound binds to the active site of cGAS and prevents the synthesis of cGAMP, thereby inhibiting the immune response.
Biochemical and Physiological Effects:
This compound has been shown to reduce the production of type I interferons in various cell types, including dendritic cells, macrophages, and fibroblasts. In addition, this compound has been shown to reduce inflammation and improve skin pathology in animal models of psoriasis. This compound has also been shown to reduce the severity of lupus nephritis in a mouse model of lupus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Methyl-1H-thieno(3,2-d)(1,3)oxazine-2,4-dione in lab experiments is its potency and specificity for cGAS inhibition. This compound has been shown to be more potent than other cGAS inhibitors, such as RU.521 and RU.521. This compound also has a long half-life, which allows for sustained cGAS inhibition. One limitation of using this compound is its solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 1-Methyl-1H-thieno(3,2-d)(1,3)oxazine-2,4-dione. One direction is the development of more potent and selective cGAS inhibitors. Another direction is the investigation of the role of cGAS in other diseases, such as cancer and neurodegenerative diseases. Finally, the development of this compound analogs with improved solubility and pharmacokinetic properties could lead to the development of new therapies for autoimmune diseases.
Aplicaciones Científicas De Investigación
1-Methyl-1H-thieno(3,2-d)(1,3)oxazine-2,4-dione has been extensively studied for its potential use in the treatment of autoimmune diseases, such as lupus and psoriasis. This compound has been shown to inhibit the production of type I interferons, which are key mediators of the immune response. In addition, this compound has been shown to reduce inflammation and improve skin pathology in animal models of psoriasis.
Propiedades
IUPAC Name |
1-methylthieno[3,2-d][1,3]oxazine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3S/c1-8-4-2-3-12-5(4)6(9)11-7(8)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOLUTGJASWHGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)OC1=O)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2R)-N-(4,6-dimethyl-2H-pyrazolo[3,4-c]pyrazol-3-yl)-2-(3-methylphenyl)cyclopropane-1-carboxamide](/img/structure/B7356358.png)
![N-ethyl-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]-N-phenylpropanamide](/img/structure/B7356373.png)
![2-[2-(2-ethylpyrazol-3-yl)ethylsulfanyl]-5-(1H-indol-3-yl)-1,3,4-oxadiazole](/img/structure/B7356391.png)
![3-(4-oxo-3H-quinazolin-2-yl)-N-spiro[3,4-dihydrochromene-2,1'-cyclopentane]-4-ylpropanamide](/img/structure/B7356396.png)
![(5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-2-cyclohexylimino-1,3-thiazolidin-4-one](/img/structure/B7356401.png)
![6-(4-methoxyphenyl)-2-(1,3-thiazol-2-yl)-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7356408.png)
![2-cycloheptyl-N-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)ethyl]acetamide](/img/structure/B7356415.png)

![3-Fluoro-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B7356431.png)
![6-[2-Methoxyethyl(2-methylpropyl)amino]-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7356441.png)
![(5E)-5-[[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one](/img/structure/B7356444.png)
![2-[2-(2,2-difluoroethoxy)ethylsulfanyl]-4-(trifluoromethyl)-1H-pyrimidin-6-one](/img/structure/B7356451.png)
![2-[[3-imidazol-1-ylpropyl(methyl)amino]methyl]-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7356455.png)